molecular formula C18H21N3O4 B11378060 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11378060
M. Wt: 343.4 g/mol
InChI Key: QTNAGPMXVXFRMH-SOFGYWHQSA-N
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Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, an oxazole ring, and functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ethenylating agent under basic conditions to form the ethenyl intermediate.

    Oxazole Ring Formation: The ethenyl intermediate is then subjected to cyclization with an amino alcohol, such as 3-methoxypropylamine, under acidic conditions to form the oxazole ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxyphenethyl alcohol

Uniqueness

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. Unlike its similar compounds, it possesses an oxazole ring and a carbonitrile group, enhancing its versatility in chemical reactions and biological activities.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H21N3O4/c1-22-10-4-9-20-18-14(12-19)21-17(25-18)8-6-13-5-7-15(23-2)16(11-13)24-3/h5-8,11,20H,4,9-10H2,1-3H3/b8-6+

InChI Key

QTNAGPMXVXFRMH-SOFGYWHQSA-N

Isomeric SMILES

COCCCNC1=C(N=C(O1)/C=C/C2=CC(=C(C=C2)OC)OC)C#N

Canonical SMILES

COCCCNC1=C(N=C(O1)C=CC2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

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